
Lithium-(5-Chloropyridin-2-yl)trihydroxyborat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related lithium-boron compounds often involves reactions between organolithium reagents and boron-containing compounds. For example, the reaction of (S)-2-(methoxymethyl)pyrrolidine with 1-chloro-3,5-dimethyldihydroborinines in the presence of NEt3 affords SMP-substituted dihydroborinine isomers. Metalation with LiN(SiMe3)2 produces a lithium salt with a novel polymeric structure (Zheng & Herberich, 2001). This example highlights the typical approach to synthesizing complex lithium-boron compounds, involving stepwise reactions that combine lithiation and subsequent interaction with boron species.
Molecular Structure Analysis
The molecular structure of lithium (5-chloropyridin-2-yl)trihydroxyborate and related compounds can be characterized by X-ray diffraction. Compounds like tris(pyrazolyl)hydroborato and tris(2-pyridylthio)methyl lithium compounds exhibit uncommon coordination geometries for lithium, such as trigonal pyramidal and trigonal monopyramidal environments (Chakrabarti, Sattler, & Parkin, 2013). These findings indicate the diverse coordination environments that can be achieved in lithium-boron compounds, contributing to their unique chemical reactivity and physical properties.
Chemical Reactions and Properties
Lithium (5-chloropyridin-2-yl)trihydroxyborate and related lithium-boron compounds participate in a variety of chemical reactions, including hydroboration of carbonyl compounds. Lithium and magnesium complexes using pyridyl-pendanted unsymmetrical β-diketiminates have been shown to catalyze the hydroboration of aldehydes and ketones, affording the corresponding borate esters in good yields (Li et al., 2022). This demonstrates the utility of lithium-boron compounds as catalysts in organic synthesis, leveraging their unique chemical properties for efficient transformations.
Physical Properties Analysis
The physical properties of lithium (5-chloropyridin-2-yl)trihydroxyborate, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, the crystal structure analysis of related lithium compounds provides insights into their solvation and aggregation behavior in different solvents, which are critical parameters affecting their reactivity and handling (Jackman & Smith, 1988).
Chemical Properties Analysis
The chemical properties of lithium (5-chloropyridin-2-yl)trihydroxyborate, including reactivity towards various functional groups, nucleophilicity, and stability, can be understood through the study of analogous lithium-boron reactions. For example, the synthesis and reactivity of lithium complexes with 2-(diphenylphosphanylamino)pyridine reveal the coordination behavior and reactivity patterns that might be expected from lithium (5-chloropyridin-2-yl)trihydroxyborate (Xavier et al., 2004).
Wissenschaftliche Forschungsanwendungen
- Lithium-(5-Chloropyridin-2-yl)trihydroxyborat kann als Elektrolytzusatzstoff in LIBs dienen. Seine einzigartige Struktur verbessert die Stabilität der Festkörperelektrolytschicht (SEI) an der Anode, was die Batterieleistung und die Lebensdauer verbessert .
- Lithiumhydrid (LiH) ist ein bekanntes Wasserstoffspeichermaterial. Kryo-Elektronenmikroskopie-Studien haben LiH als überraschende Ursache für die Kapazitätsabnahme in Lithium-Ionen-Batterien identifiziert .
Lithium-Ionen-Batterien (LIBs)
Wasserstoffspeichermaterialien
Eigenschaften
IUPAC Name |
lithium;(5-chloropyridin-2-yl)-trihydroxyboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BClNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXDFLLPBGFRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)Cl)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BClLiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

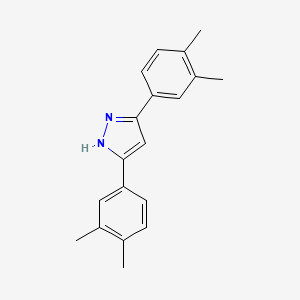

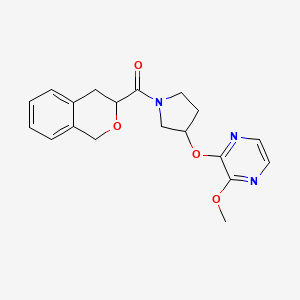
amino}acetamide](/img/structure/B2486438.png)
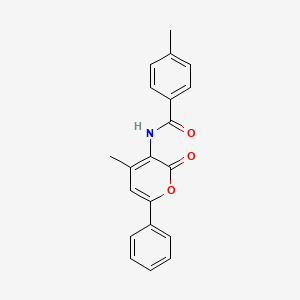
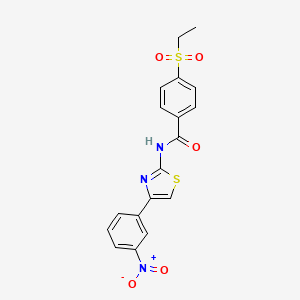
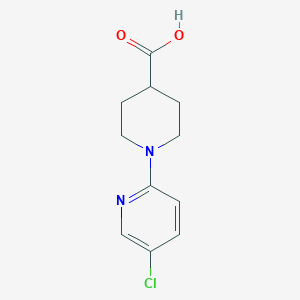
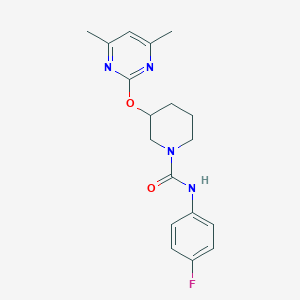




![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)
